molecular formula C13H21N3O B1492605 4-(1-((tetrahydrofuran-3-yl)methyl)-1H-pyrazol-4-yl)piperidine CAS No. 2098121-78-7

4-(1-((tetrahydrofuran-3-yl)methyl)-1H-pyrazol-4-yl)piperidine

Cat. No. B1492605
CAS RN: 2098121-78-7
M. Wt: 235.33 g/mol
InChI Key: GBVYSVOKDSINMT-UHFFFAOYSA-N
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Description

The compound “4-(1-((tetrahydrofuran-3-yl)methyl)-1H-pyrazol-4-yl)piperidine” is a complex organic molecule that contains several functional groups, including a tetrahydrofuran ring, a pyrazole ring, and a piperidine ring . These functional groups suggest that the compound could have interesting chemical properties and potential applications in various fields, such as medicinal chemistry or materials science.


Molecular Structure Analysis

The molecular structure of this compound would be determined by the arrangement of its atoms and the bonds between them. The presence of the tetrahydrofuran, pyrazole, and piperidine rings would give the molecule a complex three-dimensional structure .


Chemical Reactions Analysis

The reactivity of this compound would be influenced by the different functional groups present in its structure. For example, the tetrahydrofuran ring could potentially undergo reactions at the oxygen atom or at the carbon atoms of the ring . The pyrazole and piperidine rings could also participate in various reactions, depending on the specific conditions .


Physical And Chemical Properties Analysis

The physical and chemical properties of this compound, such as its melting point, boiling point, solubility, and stability, would be determined by its molecular structure .

Scientific Research Applications

  • Drug Metabolism and Pharmacokinetics :

    • A study on (R)-4-((4-(((4-((tetrahydrofuran-3-yl)oxy)benzo[d]isoxazol-3-yl)oxy)methyl)piperidin-1-yl)methyl)tetrahydro-2H-pyran-4-ol (TBPT), a serotonin-4 receptor partial agonist, showed that it is metabolized into two metabolites, M1 and M2. The study highlighted the difference in metabolite exposure in humans compared to in vitro results, emphasizing the importance of physiologically based pharmacokinetic (PBPK) modeling in drug development (Obach et al., 2018).
  • Neurological Disorder Treatments :

    • TBPT, which is structurally similar to the compound , was investigated for its metabolism in human liver microsomes and hepatocytes. It showed significant potential as a partial agonist of the human serotonin-4 (5-HT4) receptor, with implications for treating neurological disorders. This study also provided insights into the formation of an unusual cyclized oxazolidine metabolite in humans (Sawant-Basak et al., 2013).
  • Chemical Synthesis Techniques :

    • A different study explored the one-step synthesis of substituted 6-amino-5-cyanospiro-4-(piperidine-4')-2H,4H-dihydropyrazolo[3,4-b]pyrans, demonstrating a method for producing complex organic compounds which could be used in pharmaceuticals and other applications (Shestopalov et al., 2002).
  • Antagonists in Cancer Treatments :

    • In cancer research, compounds structurally related to "4-(1-((tetrahydrofuran-3-yl)methyl)-1H-pyrazol-4-yl)piperidine" have been studied as potential Aurora kinase inhibitors, a target in cancer therapy (ヘンリー,ジェームズ, 2006).
  • Solid Form Selection in Drug Development :

    • The selection of solid forms for a zwitterionic pharmaceutical compound, 4-{[4-({[(3-isopropyl-2-oxo-2,3-dihydro-1H-benzimidazol-1-yl)carbonyl]amino}methyl)piperidin-1-yl]methyl}tetrahydro-2H-pyran-4-carboxylic acid, was studied, highlighting the importance of stability and manufacturability in drug development (Kojima et al., 2008).

Mechanism of Action

The mechanism of action of this compound would depend on its intended use. For example, if it were to be used as a drug, its mechanism of action would depend on how it interacts with biological targets in the body .

Safety and Hazards

The safety and hazards associated with this compound would depend on its physical and chemical properties, as well as how it is handled and used. It’s important to always follow appropriate safety precautions when working with chemicals .

properties

IUPAC Name

4-[1-(oxolan-3-ylmethyl)pyrazol-4-yl]piperidine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H21N3O/c1-4-14-5-2-12(1)13-7-15-16(9-13)8-11-3-6-17-10-11/h7,9,11-12,14H,1-6,8,10H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GBVYSVOKDSINMT-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CNCCC1C2=CN(N=C2)CC3CCOC3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H21N3O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

235.33 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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